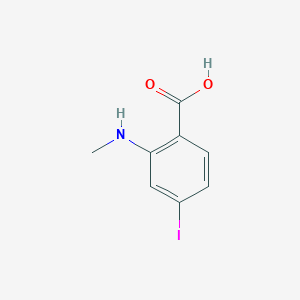

4-Iodo-2-(methylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Iodo-2-(methylamino)benzoic acid is a chemical compound with the CAS Number: 861547-59-3 . It has a molecular weight of 277.06 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-iodo-2-(methylamino)benzoic acid . The InChI code for the compound is 1S/C8H8INO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

4-Iodo-2-(methylamino)benzoic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Cyclic Peptides

Cyclic peptides have garnered attention in drug discovery due to their specific binding properties and increased stability4-Iodo-2-(methylamino)benzoic acid is used in the on-resin cyclization methodology for synthesizing cyclic thiodepsipeptides and homodetic peptides . This process involves the formation of a peptide bond between the amino group of one amino acid and the carboxyl group of another, forming a ring structure that can enhance the peptide’s biological activity.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, 4-Iodo-2-(methylamino)benzoic acid can act as a linker that enables the synthesis of peptides while attached to a solid support . This technique simplifies the purification process and allows for the sequential addition of amino acids to grow the peptide chain.

Native Chemical Ligation (NCL)

NCL is a method used to chemoselectively join two peptides into one continuous peptide chain4-Iodo-2-(methylamino)benzoic acid plays a role in facilitating NCL by acting as a linker that can be activated post-synthesis to enable cyclization reactions .

Macrocyclization

Macrocyclization refers to the creation of large cyclic molecules, which is crucial in the development of new pharmaceuticals. The compound is instrumental in the synthesis of macrocyclic structures, which can lead to the development of drugs with better efficacy and selectivity .

Chemical Synthesis

As a building block in chemical synthesis, 4-Iodo-2-(methylamino)benzoic acid is used to introduce iodine and amino functionalities into complex molecules. This is particularly useful in creating compounds for material science and life science research .

Analytical Chemistry

In analytical chemistry, derivatives of benzoic acid, like 4-Iodo-2-(methylamino)benzoic acid , can be used as standards or reagents in various analytical techniques to quantify or identify other substances .

Material Science

The iodine moiety in 4-Iodo-2-(methylamino)benzoic acid makes it a valuable precursor for the synthesis of organic semiconductors, which are used in the production of electronic devices .

Drug Design and Discovery

Due to its structural features, 4-Iodo-2-(methylamino)benzoic acid is utilized in drug design as a pharmacophore to improve the binding affinity of new drugs to their target proteins .

Propiedades

IUPAC Name |

4-iodo-2-(methylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXELOMGMAXRELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-(methylamino)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2951005.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2951008.png)

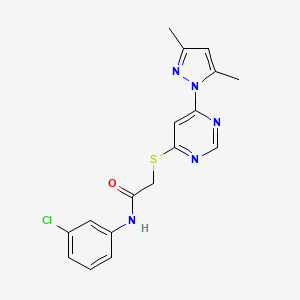

![N-[(furan-2-yl)methyl]-3-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2951011.png)

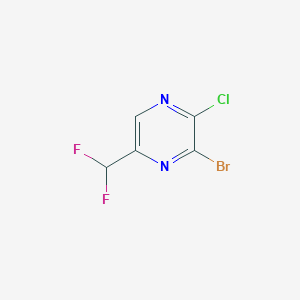

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2951013.png)